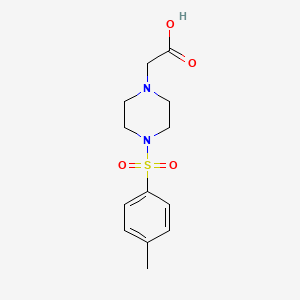
2-(4-Tosylpiperazin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Tosylpiperazin-1-yl)acetic acid is a chemical compound that features a piperazine ring substituted with a tosyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tosylpiperazin-1-yl)acetic acid typically involves the tosylation of piperazine followed by the introduction of the acetic acid group. One common method involves the reaction of piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form 1-tosylpiperazine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Tosylpiperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles.
Oxidation and Reduction: The acetic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the tosyl group under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include derivatives where the tosyl group is replaced by other functional groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or aldehydes.
科学的研究の応用
2-(4-Tosylpiperazin-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Tosylpiperazin-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The tosyl group can enhance the compound’s binding affinity and selectivity for its molecular targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid
- 2-(4-(Diphenylmethyl)piperazin-1-yl)acetic acid
- Cetirizine Related Compound A
Uniqueness
2-(4-Tosylpiperazin-1-yl)acetic acid is unique due to the presence of the tosyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .
特性
分子式 |
C13H18N2O4S |
|---|---|
分子量 |
298.36 g/mol |
IUPAC名 |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C13H18N2O4S/c1-11-2-4-12(5-3-11)20(18,19)15-8-6-14(7-9-15)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17) |
InChIキー |
RFUTVXMTLMLEER-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


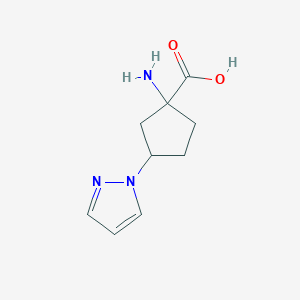

![Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B13324647.png)
![4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13324651.png)
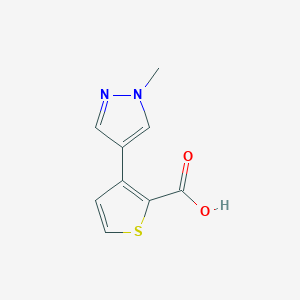
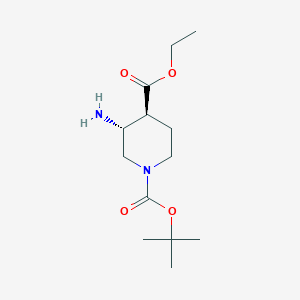
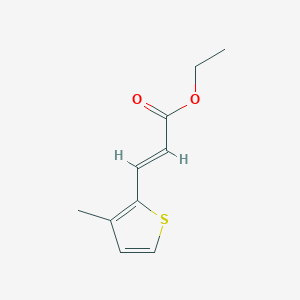
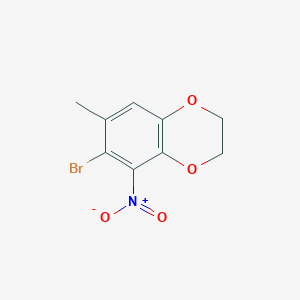
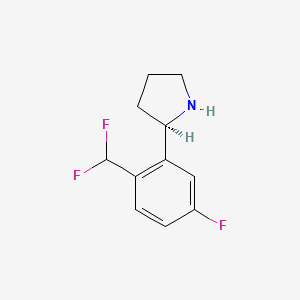
![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)
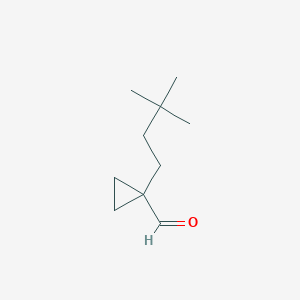

![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
